molecular formula C7H12N4OS B13344959 (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine

Katalognummer: B13344959
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: CBTVWDAPNGWDKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is a chemical compound that features a morpholine ring substituted with a thiadiazole group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine typically involves the reaction of morpholine derivatives with thiadiazole precursors. One common method involves the reaction of 2-chloromethyl-1,3,4-thiadiazole with morpholine under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is being studied for its ability to interact with specific biological targets, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Wirkmechanismus

The mechanism of action of (4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting key enzymes involved in disease processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Morpholino-1,2,5-thiadiazol-3-ol: This compound shares a similar thiadiazole and morpholine structure but differs in its functional groups.

    4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol: Another similar compound with a morpholine and thiadiazole core, but with different substituents.

Uniqueness

(4-(1,3,4-Thiadiazol-2-yl)morpholin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H12N4OS

Molekulargewicht

200.26 g/mol

IUPAC-Name

[4-(1,3,4-thiadiazol-2-yl)morpholin-2-yl]methanamine

InChI

InChI=1S/C7H12N4OS/c8-3-6-4-11(1-2-12-6)7-10-9-5-13-7/h5-6H,1-4,8H2

InChI-Schlüssel

CBTVWDAPNGWDKM-UHFFFAOYSA-N

Kanonische SMILES

C1COC(CN1C2=NN=CS2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.